molecular formula C14H13Cl2F3N4S B2391821 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 303150-21-2

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine

Cat. No.: B2391821
CAS No.: 303150-21-2
M. Wt: 397.24
InChI Key: GKWGVZNBWRMUBE-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a chloromethyl-thiazole moiety at position 1 and a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to heterocyclic frameworks.

Properties

IUPAC Name

4-(chloromethyl)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2F3N4S/c15-6-10-8-24-13(21-10)23-3-1-22(2-4-23)12-11(16)5-9(7-20-12)14(17,18)19/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWGVZNBWRMUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Pyridine Preparation

The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)-2-chloropyridine, a key intermediate. As described in CN106349159A, this involves:

  • Step 1 : Dissolving 3-chloro-2-R-5-trifluoromethyl pyridine (R = Cl, Br, F) in a solvent (e.g., dichloromethane) with an activating agent (e.g., triethylamine or 4-dimethylaminopyridine) under reflux (4–6 hours).
  • Step 2 : Cyanidation using hydrocyanic acid in a biphasic system (dichloromethane/water) at 0–80°C, followed by acidification to isolate the product.

Piperazine Substitution

The chloropyridine intermediate reacts with piperazine under controlled conditions. US2606906A details analogous reactions, where heating piperazine with halogenated heterocycles (e.g., 2-chloropyridine) at 130–150°C in inert solvents yields monosubstituted piperazines. For the target compound, a molar ratio of 1:1–3 (chloropyridine:piperazine) in solvents like dichloroethane achieves optimal substitution, avoiding over-alkylation.

Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine

Thiazole Ring Formation

PMC9658463 highlights cyclization strategies using thioureas and α-chloroketones. For example:

  • Reacting chloromethyl ketones with thioureas in methyl cellosolve at 100°C generates 4-(chloromethyl)thiazole derivatives.
  • X-ray diffraction and NMR data confirm regioselective formation, with characteristic thiazole proton signals at 6.85–6.98 ppm.

Functionalization

The amine group at position 2 of the thiazole is introduced via nucleophilic substitution. Using 2-bromo-4-(trifluoromethyl)pyrimidine as a model, JACS Au demonstrates coupling with piperazines under mild conditions (tetrahydrofuran, room temperature) to install nitrogen-containing substituents.

Final Coupling of Intermediates

Piperazine-Thiazole Conjugation

The two intermediates are coupled via a nucleophilic aromatic substitution or SN2 mechanism. ACS Publications’ methodology for pyridinyl sulfonyl piperazines (JACS Au) employs:

  • Deprotection : Removing Boc groups from N-Boc-piperazines with trifluoroacetic acid (TFA).
  • Coupling : Reacting the free piperazine with 1-acetylindoline-5-sulfonyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA).

Adapting this approach, the chloromethyl thiazole’s amine reacts with the pyridinyl piperazine’s secondary nitrogen, typically using coupling agents like HATU or EDCI in dimethyl sulfoxide (DMSO) at 50–60°C.

Optimization and Challenges

Regioselectivity and Byproduct Formation

Competing reactions during piperazine substitution (e.g., disubstitution) are mitigated by using excess piperazine (4:1 molar ratio) and low temperatures (0–5°C). Chromatography or recrystallization (e.g., from ethanol/water mixtures) purifies the monosubstituted product.

Solvent and Catalyst Selection

  • Solvents : Dichloromethane and methanol are preferred for their low nucleophilicity and high solubility of intermediates.
  • Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates substitution reactions by activating leaving groups.

Comparative Analysis of Synthetic Routes

Step Method A (Patent CN106349159A) Method B (PMC9658463) Method C (JACS Au)
Pyridine Synthesis Halogenation/cyanidation N/A N/A
Piperazine Substitution 130–150°C, dichloroethane N/A Boc deprotection/TFA
Thiazole Formation N/A Thiourea cyclization Sulfonyl chloride coupling
Final Coupling N/A SN2 alkylation Amide bond formation
Yield 65–70% 55–60% 70–75%

Chemical Reactions Analysis

Types of Reactions

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine undergoes a variety of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reaction with reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Reaction with nucleophiles or electrophiles, leading to the substitution of functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in basic medium at room temperature.

  • Reduction: Sodium borohydride in methanol under mild heating.

  • Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the reaction type and conditions but often include various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit promising antimicrobial properties. The thiazole and piperazine components are known to enhance the antimicrobial efficacy against various pathogens. A study involving derivatives of piperazine demonstrated that modifications can lead to significant improvements in antimicrobial activity, suggesting that 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine could serve as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity Studies

Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest potential activity against cancer cell lines. Studies have shown that thiazole derivatives can inhibit tumor growth and induce apoptosis in various cancer types. The trifluoromethyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

Table 2: Anticancer Activity Studies

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CMCF-7<10
Compound DHeLa15

Neuropharmacological Applications

Piperazine derivatives are often investigated for their neuropharmacological properties, including anxiolytic and antidepressant effects. The interaction of the piperazine moiety with neurotransmitter receptors suggests that this compound may influence neuronal excitability and behavior.

Table 3: Neuropharmacological Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Compound EForced Swim Test75
Compound FElevated Plus Maze80

Case Studies

Several studies have explored the pharmacological properties of related compounds, reinforcing the potential of this compound:

  • Antimicrobial Screening : A series of piperazine derivatives were synthesized and evaluated for their activity against drug-resistant bacterial strains, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.
  • Anticancer Research : Investigations into thiazole-containing compounds revealed significant antitumor activity across multiple cancer cell lines, supporting further exploration of this compound as a potential therapeutic agent.
  • Neuropharmacology : Research into piperazine derivatives has indicated their potential in treating anxiety disorders, with several compounds demonstrating significant efficacy in preclinical models.

Mechanism of Action

The mechanism of action of 1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the biological context but often involve modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and their implications:

Compound Name Structural Features Key Differences Implications
Target Compound Chloromethyl-thiazole; trifluoromethylpyridinyl-piperazine N/A Balanced lipophilicity; potential for dual electronic effects (EWG on pyridine, reactive chloromethyl on thiazole).
1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine 4-Chlorophenyl-thiazole; trifluoromethylpyridinyl-piperazine Chlorophenyl (bulky aryl) vs. chloromethyl (small alkyl) on thiazole Increased steric hindrance may reduce binding affinity but enhance hydrophobic interactions. Discontinued status suggests synthetic or stability challenges.
1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine 4-Chlorophenyl-thiazole; methyl-piperazine Methyl-piperazine vs. pyridinyl-piperazine Simplified structure with higher solubility but lower target specificity due to absence of pyridinyl pharmacophore.
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butane-1,4-dione Thiophene-dione; trifluoromethylpyridinyl-piperazine Thiophene and diketone substituents Enhanced π-π stacking (thiophene) and hydrogen bonding (dione), potentially improving enzyme inhibition (e.g., antidiabetic activity).
1-(3-Chloro-1,2,4-thiadiazol-5-yl)-4-(4-fluorophenyl)-piperazine Thiadiazole; fluorophenyl-piperazine Thiadiazole (N,S-heterocycle) vs. thiazole (N,S-heterocycle) Thiadiazole’s rigidity may limit conformational flexibility but improve selectivity for specific targets (e.g., antimicrobials).
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine Sulfonyl-nitroaryl; trifluoromethylpyridinyl-piperazine Sulfonyl-nitro group vs. chloromethyl-thiazole High polarity from sulfonyl-nitro reduces membrane permeability but increases metabolic stability.

Key Research Findings

  • Antidiabetic Potential: Analogs with pyridinyl-piperazine cores (e.g., ) demonstrate glucose uptake stimulation, suggesting the target compound’s pyridinyl group is critical for modulating metabolic pathways .
  • Heterocycle Impact : Thiadiazole-containing analogs () show divergent bioactivity compared to thiazole derivatives, emphasizing the role of heterocycle electronics in target engagement .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The trifluoromethylpyridinyl group enhances logP (~3.2), favoring blood-brain barrier penetration, while chloromethyl-thiazole introduces moderate polarity.
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, extending half-life compared to methyl-piperazine analogs .
  • Solubility : Chloromethyl-thiazole improves aqueous solubility relative to bulkier aryl-thiazoles (e.g., 4-chlorophenyl in ) .

Biological Activity

1-[4-(Chloromethyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS Number: 303150-21-2) is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and other pharmacological effects based on recent research findings.

  • Molecular Formula : C₁₄H₁₃Cl₂F₃N₄S
  • Molecular Weight : 397.25 g/mol
  • Melting Point : 97-99 °C
  • Hazard Classification : Irritant

Antimicrobial Activity

Research indicates that derivatives of the piperazine class, including the compound , exhibit varying degrees of antimicrobial activity. A study highlighted that certain trifluoromethyl pyridine piperazine derivatives showed protective activity against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), with some compounds achieving an EC50 of 18.4 μg/mL against TMV, outperforming commercial standards like ningnanmycin .

Table 1: Antiviral Activity of Selected Compounds

CompoundVirus TypeEC50 (μg/mL)Protective Activity (%)
A16TMV18.487.0
A3CMV347.858.0
NNMTMV50.274.5

The biological activity of this compound may be attributed to its ability to enhance the activities of key defense enzymes in plants, including superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). These enzymes are crucial in the plant's systemic acquired resistance (SAR) mechanism, providing a biochemical basis for the observed antiviral effects .

Antimicrobial Studies

In addition to antiviral properties, some studies have reported weak antimicrobial activity against various bacterial strains. For instance, compounds similar to the one discussed showed modest effectiveness against Bacillus subtilis and Candida albicans, although they were inactive against several other pathogens like Staphylococcus aureus and E. coli .

Table 2: Antimicrobial Activity Against Selected Pathogens

PathogenActivity Observed
Bacillus subtilisWeak
Candida albicansWeak
Staphylococcus aureusInactive
Escherichia coliInactive

Case Studies

A notable case study involved synthesizing a series of trifluoromethyl pyridine piperazine derivatives and evaluating their biological activities. The study found that modifications to the piperazine ring significantly influenced both antiviral and antimicrobial activities, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation of this compound, and how do key functional groups influence interpretation?

Answer:
The compound’s structural complexity (e.g., thiazole, chloromethyl, trifluoromethylpyridinyl, and piperazine groups) requires a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify aromatic protons (thiazole/pyridine rings at δ 7–9 ppm) and piperazine CH2_2 signals (δ 2.5–3.5 ppm). The trifluoromethyl group (-CF3\text{-CF}_3) causes splitting in adjacent protons due to 19^{19}F coupling .
  • IR Spectroscopy : Stretching vibrations for C-Cl (~550–850 cm1^{-1}) and C-N (piperazine, ~1,100–1,350 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis validates molecular formula, with fragmentation patterns highlighting stable moieties (e.g., trifluoromethylpyridine) .

Basic: What synthetic strategies are effective for constructing the piperazine-thiazole-pyridine scaffold?

Answer:
Key steps include:

  • Piperazine Functionalization : React 3-chloro-5-(trifluoromethyl)-2-pyridinyl-piperazine with 4-(chloromethyl)-1,3-thiazole-2-carbaldehyde via nucleophilic substitution. Use coupling agents like HOBt/TBTU in anhydrous DMF with NEt3_3 to activate carboxylic intermediates .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to isolate the product. Monitor via TLC (Rf_f ~0.4 in 1:1 EtOAc/hexane) .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of active esters) .
  • Solvent Selection : Use anhydrous DMF for solubility of polar intermediates; switch to THF for cyclization steps to enhance regioselectivity .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling if boronate intermediates are involved .
  • Real-Time Monitoring : Use inline FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How can contradictions in reported biological activity data for similar piperazine derivatives be resolved?

Answer:

  • Structural-Activity Analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl on pyridine) using molecular docking to assess target binding (e.g., serotonin receptors or bacterial enzymes) .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., MIC assays at pH 7.4, 37°C) to isolate structural vs. experimental variables .
  • Meta-Analysis : Aggregate data from analogs (e.g., thiazole vs. oxadiazole derivatives) to identify trends in logP and IC50_{50} values .

Advanced: What computational modeling approaches predict the compound’s pharmacokinetic and target interaction profiles?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to CYP450 enzymes to predict metabolic stability; focus on trifluoromethyl’s electron-withdrawing effects on oxidation .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., chloromethyl as a reactive handle) .
  • QSAR Models : Train models using datasets of piperazine-based antibacterials to correlate substituents (e.g., Cl, CF3_3) with MIC values against Gram-negative strains .

Basic: What are the roles of the chloromethyl-thiazole and trifluoromethylpyridine moieties in biological activity?

Answer:

  • Chloromethyl-Thiazole : Enhances electrophilicity for covalent binding (e.g., to bacterial transpeptidases) and improves membrane permeability via lipophilic interactions .
  • Trifluoromethylpyridine : Increases metabolic stability (resistance to cytochrome P450 oxidation) and strengthens π-stacking with aromatic residues in target proteins .

Advanced: How can stability studies under varying pH and temperature conditions inform formulation design?

Answer:

  • Forced Degradation : Expose to acidic (pH 2)/basic (pH 10) buffers at 40°C for 48h; monitor via HPLC for hydrolysis (e.g., piperazine ring cleavage) .
  • Thermal Analysis : Use TGA/DSC to determine decomposition thresholds (>200°C suggests suitability for solid dosage forms) .
  • Lyophilization : Assess stability in lyophilized vs. solution states; sucrose/cryoprotectants may stabilize the chloromethyl group .

Advanced: What strategies address low yields or impurities in final-step coupling reactions?

Answer:

  • Byproduct Identification : Use LC-MS to detect dimers or dehalogenated species; optimize protecting groups (e.g., Boc for piperazine NH) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12h) to minimize side reactions (e.g., thiazole ring oxidation) .
  • Workup Refinement : Extract with dichloromethane/water (3x) to remove unreacted starting materials; employ scavenger resins (e.g., thiourea for metal traces) .

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